µ-Opioid Receptor Functional Activation
In a live cell-based reporter assay (NanoLuc Binary Technology®) using human MOR and β-arrestin 2, N-desmethyl-U-47700 demonstrated an EC50 of 3770 nM, compared to U-47700 with an EC50 of 186 nM [1]. The maximal efficacy (Emax) relative to hydromorphone (100%) decreased from 183% for U-47700 to 127% for N-desmethyl-U-47700, indicating reduced intrinsic activity [1].
3770 nM
186 nM
| Evidence Dimension | µ-Opioid Receptor (MOR) Activation Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 3770 nM |
| Comparator Or Baseline | U-47700: EC50 = 186 nM |
| Quantified Difference | 20.3-fold lower potency for N-desmethyl-U-47700 |
| Conditions | Live cell-based reporter assay using human MOR and β-arrestin 2; NanoLuc Binary Technology® |
Why This Matters
This 20-fold difference in functional potency directly impacts experimental design—N-desmethyl-U-47700 cannot substitute for U-47700 in MOR activation studies and requires distinct concentration ranges for pharmacological investigations.
- [1] Nordmeier F, et al. Are the N-demethylated metabolites of U-47700 more active than their parent compound? In vitro μ-opioid receptor activation of N-desmethyl-U-47700 and N,N-bisdesmethyl-U-47700. Drug Test Anal. 2022 Apr;14(4):713-717. doi: 10.1002/dta.3182. PMID: 34669261. View Source
